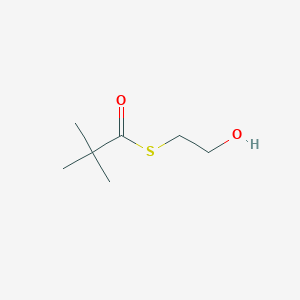

S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate

Description

Properties

IUPAC Name |

S-(2-hydroxyethyl) 2,2-dimethylpropanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2S/c1-7(2,3)6(9)10-5-4-8/h8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFQCFNVZCHRCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)SCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433698 | |

| Record name | S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153121-88-1 | |

| Record name | S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate" synthesis protocol

An In-Depth Technical Guide to the Synthesis of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for the laboratory-scale synthesis of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate (CAS No. 153121-88-1).[1][2][3] It is intended for an audience of researchers, chemists, and professionals in drug development and materials science. The guide encompasses a discussion of the synthetic strategy, a detailed experimental protocol, methods for characterization, and critical safety considerations.

Introduction and Strategic Analysis

S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate is a bifunctional molecule containing a thioester and a primary alcohol. Its structure lends itself to applications in polymer chemistry, materials science, and as a building block in more complex organic syntheses. The presence of both a protected thiol (as a thioester) and a free hydroxyl group allows for sequential, orthogonal chemical modifications.

Molecular Profile:

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₂S | [1] |

| Molecular Weight | 162.25 g/mol | [1][3] |

| CAS Number | 153121-88-1 | [1][2][3] |

| Appearance | Colorless to light yellow liquid (Predicted) | [2] |

| Boiling Point | 232.4 ± 23.0 °C (Predicted) | [2] |

| Density | 1.062 ± 0.06 g/cm³ (Predicted) | [2] |

Synthetic Rationale:

The most direct and efficient synthetic route to S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate is the selective S-acylation of 2-mercaptoethanol with pivaloyl chloride.[3] This reaction is a classic example of nucleophilic acyl substitution.

Mechanism Insight: The sulfur atom of the thiol group in 2-mercaptoethanol is a more potent nucleophile than the oxygen atom of the hydroxyl group. This inherent difference in nucleophilicity allows for a highly selective attack on the electrophilic carbonyl carbon of pivaloyl chloride. The reaction proceeds via a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group.[4][5][6] An organic base, such as triethylamine, is incorporated as an acid scavenger to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[4][5]

Caption: Nucleophilic acyl substitution mechanism.

Detailed Experimental Protocol

This protocol details a robust procedure for the synthesis of the target compound. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment:

-

Reagents: Pivaloyl chloride (≥99%), 2-Mercaptoethanol (≥99%), Triethylamine (Et₃N, ≥99%), Dichloromethane (CH₂Cl₂, anhydrous), 1M Hydrochloric acid (HCl), Saturated sodium bicarbonate solution (NaHCO₃), Saturated sodium chloride solution (Brine), Anhydrous magnesium sulfate (MgSO₄).

-

Equipment: 250 mL two-neck round-bottom flask, 50 mL dropping funnel, magnetic stirrer and stir bar, ice-water bath, condenser, nitrogen/argon inlet, separatory funnel, rotary evaporator, and standard laboratory glassware.

Synthesis Workflow Diagram:

Caption: General experimental workflow for the synthesis.

Step-by-Step Procedure:

-

Reaction Setup: Assemble the two-neck flask with a magnetic stir bar and the dropping funnel. The second neck is fitted with a condenser under a nitrogen or argon atmosphere.

-

Reagent Charging: To the flask, add 2-mercaptoethanol (7.81 g, 100 mmol, 1.0 equiv) and anhydrous dichloromethane (100 mL). Stir the solution until homogeneous. Add triethylamine (12.14 g, 120 mmol, 1.2 equiv) to the solution.

-

Cooling: Immerse the reaction flask in an ice-water bath and stir for 15 minutes until the internal temperature reaches 0-5 °C.

-

Pivaloyl Chloride Addition: Dissolve pivaloyl chloride (12.06 g, 100 mmol, 1.0 equiv) in anhydrous dichloromethane (20 mL) and add it to the dropping funnel. Add the pivaloyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of a white precipitate (triethylammonium chloride) will be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).[7]

-

Aqueous Workup:

-

Transfer the reaction mixture to a 500 mL separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove excess triethylamine, saturated NaHCO₃ solution (2 x 50 mL) to remove any unreacted pivaloyl chloride, and finally with brine (1 x 50 mL).[8]

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The resulting crude oil can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate.

Quantitative Data Summary:

| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 2-Mercaptoethanol | C₂H₆OS | 78.13 | 7.81 g | 100 | 1.0 |

| Pivaloyl Chloride | C₅H₉ClO | 120.58 | 12.06 g | 100 | 1.0 |

| Triethylamine | C₆H₁₅N | 101.19 | 12.14 g | 120 | 1.2 |

| Dichloromethane | CH₂Cl₂ | 84.93 | ~120 mL | - | Solvent |

Product Characterization

To confirm the identity and purity of the synthesized S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate, a suite of analytical techniques should be employed.[9][10]

-

¹H NMR (Proton NMR): Expected signals would include a singlet for the nine protons of the tert-butyl group, two triplets for the two methylene groups (-S-CH₂ -CH₂ -OH), and a broad singlet for the hydroxyl proton which can be exchanged with D₂O.

-

¹³C NMR (Carbon NMR): Distinct signals for the carbonyl carbon of the thioester, the quaternary carbon and methyl carbons of the tert-butyl group, and the two methylene carbons.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would be a strong C=O stretch for the thioester (typically ~1690 cm⁻¹), a broad O-H stretch (~3400 cm⁻¹), and C-H stretches in the 2850-3000 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak [M]⁺ or related adducts (e.g., [M+H]⁺, [M+Na]⁺) corresponding to the molecular weight of 162.25 g/mol .

Safety and Handling Precautions

Adherence to safety protocols is paramount during this synthesis due to the hazardous nature of the reagents.

-

Pivaloyl Chloride: Highly corrosive and lachrymatory. It reacts violently with water to release HCl gas. Handle only in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

2-Mercaptoethanol: Toxic upon inhalation, ingestion, and skin contact.[12] It has a strong, unpleasant odor. All manipulations must be conducted within a fume hood.

-

Triethylamine: Flammable liquid and vapor. It is corrosive and can cause severe skin and eye irritation.

-

Dichloromethane: A volatile solvent that is a suspected carcinogen. Avoid inhalation and skin contact.

Emergency Procedures:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

References

-

PubChem. (n.d.). S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate. National Center for Biotechnology Information. Retrieved from [Link]

-

Lai, W.-F., & Obireddy, S. R. (2021). Preparation and characterization of 2-hydroxyethyl starch microparticles for co-delivery of multiple bioactive agents. National Institutes of Health. Retrieved from [Link]

- Google Patents. (n.d.). CN103304413A - Synthetic method of 2-hydroxyethyl methacrylate.

-

Chemsrc. (n.d.). S-2-hydroxyethyl 2,2-dimethylpropanethioate. Retrieved from [Link]

-

Taylor & Francis Online. (2021). Preparation and characterization of 2-hydroxyethyl starch microparticles for co-delivery of multiple bioactive agents. Retrieved from [Link]

-

ResearchGate. (2014). (PDF) Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update. Retrieved from [Link]

- Google Patents. (n.d.). US20060149094A1 - Process for generating pivaloylacetate esters via carbonylation of chloropinacolone.

-

Wikipedia. (n.d.). 2-Mercaptoethanol. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Orthogonal Thiol-ene 'Click' Reactions: A Powerful Combination for Fabrication and Functionalization of Patterned Hydrogels. Retrieved from [Link]

-

ResearchGate. (2007). Pivaloyl chloride/DMF: a new reagent for conversion of alcohols to chlorides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Enantioselective Synthesis of α,α-Disubstituted Lactones via a Chiral Brønsted Acid Catalyzed Intramolecular Cyclization. Retrieved from [Link]

-

PubMed Central. (2018). An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A Two-Step, Multi-Decagram Synthesis of O-Pivaloyl Hydroxylamine Triflic Acid. Retrieved from [Link]

-

Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]

-

University of Calgary. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

-

ACS Publications. (2020). Biodegradable Polyglycerols Combining Antioxidant Activity and Sulfation-Induced Complement Inhibition. Retrieved from [Link]

-

ResearchGate. (2021). Preparation and characterization of 2-hydroxyethyl starch microparticles for co-delivery of multiple bioactive agents. Retrieved from [Link]

-

YouTube. (2022). Acid Chloride + Alcohol = Ester (Mechanism). Retrieved from [Link]

Sources

- 1. S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate | C7H14O2S | CID 9989559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. S-2-hydroxyethyl 2,2-dimethylpropanethioate | 153121-88-1 [chemicalbook.com]

- 3. CAS#:153121-88-1 | S-2-hydroxyethyl 2,2-dimethylpropanethioate | Chemsrc [chemsrc.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. youtube.com [youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Preparation and characterization of 2-hydroxyethyl starch microparticles for co-delivery of multiple bioactive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 2-Mercaptoethanol - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate

Introduction and Overview

S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate, also known by its common synonym 2-hydroxyethyl thiopivaloate, is a bifunctional organic molecule of increasing interest in synthetic chemistry and materials science. This compound incorporates two key functional groups: a sterically hindered thioester and a primary alcohol. This unique combination offers a versatile platform for sequential and orthogonal chemical modifications. The thioester group provides a reactive site for nucleophilic acyl substitution, while the primary hydroxyl group allows for classic alcohol-based transformations such as oxidation, esterification, or etherification.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It consolidates available physicochemical data, outlines a robust synthetic protocol with mechanistic insights, predicts spectral characteristics, and explores the compound's chemical reactivity. The aim is to provide not just procedural steps, but a deeper understanding of the causality behind its properties and experimental handling, enabling its effective application as a chemical building block.[1]

Nomenclature and Chemical Identity

Correctly identifying a chemical entity is paramount for reproducibility and safety in research. The following table summarizes the key identifiers for S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate.

| Identifier | Value | Source(s) |

| IUPAC Name | S-(2-hydroxyethyl) 2,2-dimethylpropanethioate | [2][3] |

| CAS Number | 153121-88-1 | [2][3][4][5] |

| Molecular Formula | C₇H₁₄O₂S | [1][2][3][4] |

| Molecular Weight | 162.25 g/mol | [1][2][3][4] |

| Synonyms | 2-hydroxyethyl thiopivaloate, S-(2-hydroxyethyl)thiopivalate, 1-[(2-hydroxyethyl)sulfanyl]-2,2-dimethylpropan-1-one | [3] |

| Canonical SMILES | CC(C)(C)C(=O)SCCO | [1][2][3] |

| InChIKey | LIFQCFNVZCHRCI-UHFFFAOYSA-N | [2][3] |

Physicochemical and Computed Properties

While extensive experimental data is not widely published, computational models provide valuable insights into the molecule's behavior. These properties are crucial for predicting solubility, designing reaction conditions, and developing purification strategies.

| Property | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 62.6 Ų | [2][3] |

| Octanol/Water Partition Coeff. (XLogP3) | 1.4 | [2] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 4 | [3] |

| Complexity | 115 | [2][3] |

| Storage Temperature | Room Temperature (sealed, dry) | [3] |

Expertise Insight: The XLogP3 value of 1.4 suggests moderate lipophilicity, indicating that the compound is likely soluble in a broad range of common organic solvents such as dichloromethane, ethyl acetate, and acetone, with limited solubility in water. The TPSA and hydrogen bond counts confirm the presence of polar functional groups, which govern its chromatographic behavior on silica gel.

Synthesis and Purification

The most direct and common synthetic route to S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate involves the nucleophilic acyl substitution of a pivaloyl derivative with 2-mercaptoethanol.[3][4]

Synthetic Workflow

The reaction proceeds by the attack of the sulfur atom of 2-mercaptoethanol on the electrophilic carbonyl carbon of pivaloyl chloride. A non-nucleophilic base is required to neutralize the hydrochloric acid byproduct.

Caption: Synthetic workflow for S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

2-Mercaptoethanol (1.0 eq)

-

Pivaloyl Chloride (1.05 eq)

-

Triethylamine (1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-mercaptoethanol (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Causality: Anhydrous conditions are critical as pivaloyl chloride readily hydrolyzes with water. The inert atmosphere prevents oxidation of the thiol. Cooling to 0 °C mitigates the exothermic nature of the reaction.

-

-

Reagent Addition: Slowly add triethylamine (1.1 eq) to the stirred solution, followed by the dropwise addition of pivaloyl chloride (1.05 eq).

-

Causality: Triethylamine acts as an acid scavenger, neutralizing the HCl generated. This prevents the protonation of 2-mercaptoethanol, maintaining its nucleophilicity, and drives the reaction to completion. A slight excess of the acid chloride ensures full consumption of the starting thiol.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol spot is consumed.

-

Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Causality: The NaHCO₃ wash removes any unreacted pivaloyl chloride and neutralizes any remaining acidic species, including triethylammonium hydrochloride salt. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

-

Causality: Chromatography separates the desired product from non-polar impurities and any residual starting materials, yielding the pure thioester.

-

Predicted Spectral Characterization

While authenticated spectra should be obtained from suppliers,[6] the expected NMR and MS data can be reliably predicted from the molecular structure. This serves as a benchmark for quality control.

5.1 Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ 3.75 (t, 2H): Triplet corresponding to the methylene protons adjacent to the hydroxyl group (-CH₂OH).

-

δ 3.08 (t, 2H): Triplet corresponding to the methylene protons adjacent to the sulfur atom (-SCH₂-).

-

δ ~2.0 (br s, 1H): A broad singlet for the hydroxyl proton (-OH), which may be exchangeable with D₂O.

-

δ 1.25 (s, 9H): A sharp singlet for the nine equivalent protons of the tert-butyl group.

5.2 Predicted ¹³C NMR (100 MHz, CDCl₃):

-

δ ~200: Carbonyl carbon of the thioester.

-

δ ~60: Methylene carbon adjacent to the hydroxyl group (-CH₂OH).

-

δ ~45: Quaternary carbon of the tert-butyl group.

-

δ ~30: Methylene carbon adjacent to the sulfur atom (-SCH₂-).

-

δ ~27: Methyl carbons of the tert-butyl group.

5.3 Mass Spectrometry (ESI+):

-

Expected [M+Na]⁺: 185.06

Chemical Reactivity and Stability

The molecule's utility stems from the distinct reactivity of its two functional groups.

Key Reaction Pathways

The thioester is susceptible to nucleophilic attack, while the alcohol can undergo oxidation or substitution reactions. This allows for selective modification at either end of the molecule.

Caption: Potential reaction pathways for S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate.

6.2 Reactivity of the Thioester Moiety: Thioesters are more reactive than their oxygen ester counterparts due to the weaker C-S bond overlap and the better leaving group ability of the thiolate. This moiety is readily cleaved by:

-

Hydrolysis: Under acidic or basic conditions to regenerate pivalic acid and 2-mercaptoethanol.

-

Nucleophilic Acyl Substitution: Reaction with amines, for example, will readily form amides.

6.3 Reactivity of the Hydroxyl Group: The primary alcohol can be transformed using standard organic chemistry protocols:

-

Oxidation: Mild oxidation (e.g., with Pyridinium chlorochromate, PCC) will yield the corresponding aldehyde. Stronger oxidizing agents will produce the carboxylic acid.

-

Esterification/Etherification: The hydroxyl group can be acylated with another acid chloride or converted to an ether, allowing for the extension of the carbon chain or the introduction of new functionalities.

6.4 Stability and Storage: The compound should be stored in a tightly sealed container in a dry environment to prevent hydrolysis of the thioester.[3] While the thioester itself is relatively stable, the free thiol precursor, 2-mercaptoethanol, is prone to air oxidation to form a disulfide, especially at higher pH.[7] Although the sulfur in the final product is less susceptible, prolonged exposure to strong oxidizing agents should be avoided.

Inferred Safety Profile and Handling

No specific safety data sheet (SDS) is broadly available for this compound. Therefore, its handling precautions must be inferred from its structure and the known hazards of its precursors.

-

Precursor Hazards: The synthesis involves 2-mercaptoethanol, which is toxic, has a strong and unpleasant odor, and is a skin and eye irritant.[8] Pivaloyl chloride is corrosive and reacts violently with water.

-

Handling Recommendations:

-

Always handle S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

This guide is for informational purposes only. A thorough, site-specific risk assessment must be conducted by qualified personnel before commencing any experimental work.

-

Potential Research Applications

The bifunctional nature of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate makes it a valuable building block in several areas:

-

Bioconjugation: The thioester can be used as a handle for conjugation to biomolecules, while the hydroxyl group can be functionalized with a reporter tag (like a fluorophore) or a solubility modifier.

-

Polymer and Materials Science: It can be used as a monomer or a chain-transfer agent in polymerization reactions. The hydroxyl group allows for its incorporation into polyester or polyurethane backbones.

-

Synthetic Chemistry: It serves as a protected form of 2-mercaptoethanol where the thiol is masked as a stable thioester. The hydroxyl group can be modified first, and the thiol can be revealed later via hydrolysis when needed for subsequent reactions.

References

-

PubChem. S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate. [Link]

-

ChemSrc. CAS#:153121-88-1 | S-2-hydroxyethyl 2,2-dimethylpropanethioate. [Link]

-

Cheméo. Chemical Properties of 2-Hydroxyethyl-2',2'-dimethylpropionate (CAS 20267-19-0). [Link]

-

Wikipedia. 2-Mercaptoethanol. [Link]

-

Scribd. 2-Mercaptoethanol Properties and Stability. [Link]

-

Ataman Kimya. 2-MERCAPTOETHANOL. [Link]

-

PubChem. 2-Mercaptoethanol. [Link]

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate | C7H14O2S | CID 9989559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. CAS#:153121-88-1 | S-2-hydroxyethyl 2,2-dimethylpropanethioate | Chemsrc [chemsrc.com]

- 5. S-2-hydroxyethyl 2,2-dimethylpropanethioate | 153121-88-1 [chemicalbook.com]

- 6. 153121-88-1|S-2-Hydroxyethyl 2,2-dimethylpropanethioate|BLD Pharm [bldpharm.com]

- 7. scribd.com [scribd.com]

- 8. 2-Mercaptoethanol | 60-24-2 [amp.chemicalbook.com]

An In-depth Technical Guide to S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate

CAS Number: 153121-88-1 Molecular Formula: C₇H₁₄O₂S Molecular Weight: 162.25 g/mol

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate, a bifunctional chemical entity with potential applications in organic synthesis and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, a detailed synthesis protocol, and a discussion of its potential applications.

Introduction and Significance

S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate, also known as S-(2-hydroxyethyl) thiopivaloate, is an organic molecule that incorporates both a thioester and a primary alcohol functional group.[1][2] The thioester moiety, with its activated carbonyl group, is a versatile intermediate in organic synthesis, while the hydroxyl group offers a reactive site for further functionalization, such as esterification or etherification. The presence of these two functional groups in a single molecule makes it a valuable building block for the synthesis of more complex molecules.[3]

The pivaloyl (2,2-dimethylpropanoyl) group provides steric hindrance, which can influence the reactivity of the thioester and the stability of the molecule. Thioesters are known to be important intermediates in various biochemical pathways and have been utilized in the synthesis of pharmaceuticals.[4] For instance, derivatives of S-phenyl 2,2-dimethylpropanethioates have been investigated as cholesteryl ester transfer protein (CETP) inhibitors, highlighting the potential of this chemical scaffold in medicinal chemistry.[4]

This guide will delve into the practical aspects of working with S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate, from its synthesis and characterization to its potential as a versatile tool in the modern chemistry laboratory.

Physicochemical Properties

A summary of the key physicochemical properties of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate is provided in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| IUPAC Name | S-(2-hydroxyethyl) 2,2-dimethylpropanethioate | [1] |

| Synonyms | S-(2-hydroxyethyl) thiopivaloate, 2-hydroxyethyl thiopivaloate | [2] |

| Molecular Formula | C₇H₁₄O₂S | [1][2] |

| Molecular Weight | 162.25 g/mol | [1][2] |

| Appearance | Expected to be a liquid | [5] |

| Storage | Sealed in a dry environment at room temperature | [5] |

| XLogP3-AA | 1.4 | [1] |

| Topological Polar Surface Area | 62.6 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

Synthesis of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate

The synthesis of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate is achieved through the reaction of pivaloyl chloride with 2-mercaptoethanol.[2] This is a nucleophilic acyl substitution reaction where the thiol group of 2-mercaptoethanol attacks the carbonyl carbon of the highly reactive pivaloyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Sources

- 1. S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate | C7H14O2S | CID 9989559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS#:153121-88-1 | S-2-hydroxyethyl 2,2-dimethylpropanethioate | Chemsrc [chemsrc.com]

- 3. S-(2-(acylamino)phenyl) 2,2-dimethylpropanethioates as CETP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. S-2-hydroxyethyl 2,2-dimethylpropanethioate | 153121-88-1 [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

"S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate" molecular weight

An In-Depth Technical Guide to S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate for Advanced Research

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate, a bifunctional thioester of significant interest in synthetic chemistry and drug development. We delve into its core physicochemical properties, outline a detailed, field-proven synthesis protocol, and discuss methodologies for its analytical characterization. The causality behind experimental choices is explained to provide researchers with actionable insights. This document serves as a foundational resource for scientists leveraging this versatile chemical intermediate.

Introduction to Thioesters and S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate

Thioesters are a class of organosulfur compounds characterized by a carbonyl group bonded to a sulfur atom (R-C(=O)-S-R'). They are pivotal intermediates in organic synthesis and biochemistry. Notably, they serve as fundamental building blocks in the synthesis of complex proteins and cyclic peptides through methods like native chemical ligation[1][2]. The unique reactivity of the thioester bond, which is more susceptible to nucleophilic attack than its ester counterpart, makes it highly valuable for constructing intricate molecular architectures.

S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate (also known as S-(2-hydroxyethyl) thiopivaloate) is a notable example, incorporating both a reactive thioester and a versatile primary alcohol functionality. This dual-functionality opens avenues for subsequent derivatization, making it a valuable synthon for creating more complex molecules, such as linkers for antibody-drug conjugates or specialized monomers for polymer chemistry. This guide provides the foundational knowledge required to synthesize and characterize this compound with high fidelity.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its successful application in research. S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate is defined by a specific set of chemical and physical characteristics.

The molecular structure features a bulky tert-butyl group (pivaloyl group) attached to the carbonyl carbon, which provides steric hindrance that can influence the molecule's reactivity and stability. The terminal hydroxyl group offers a reactive site for further chemical modification.

Caption: 2D Structure of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate.

All quantitative data for the compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 162.25 g/mol | [3][4][5][6] |

| Molecular Formula | C₇H₁₄O₂S | [3][4] |

| CAS Number | 153121-88-1 | [3][4][7] |

| Monoisotopic Mass | 162.07145086 Da | [3][4] |

| Topological Polar Surface Area | 62.6 Ų | [3][4] |

| XLogP3 (Lipophilicity) | 1.4 | [3] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 4 | [4] |

| Physical Form | Liquid | [8] |

| Canonical SMILES | CC(C)(C)C(=O)SCCO | [4] |

| InChIKey | LIFQCFNVZCHRCI-UHFFFAOYSA-N | [3][4] |

Synthesis of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate

The synthesis of thioesters can be achieved through various routes, including the condensation of thiols with carboxylic acids using dehydrating agents or the reaction of acid chlorides with thiolates.[1] For S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate, a highly efficient and reliable method involves the acylation of 2-mercaptoethanol with pivaloyl chloride.[5]

Reaction Principle and Causality

The core of this synthesis is a nucleophilic acyl substitution reaction. The sulfur atom of 2-mercaptoethanol is a potent nucleophile, readily attacking the electrophilic carbonyl carbon of pivaloyl chloride. This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine. The base serves a critical dual purpose:

-

Deprotonation: It deprotonates the thiol group (-SH) to form the more nucleophilic thiolate anion (-S⁻), significantly accelerating the rate of reaction.

-

Acid Scavenging: It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing potential side reactions and decomposition of the product.

The choice of an aprotic solvent like dichloromethane (DCM) or diethyl ether is crucial to avoid competing reactions with the highly reactive acid chloride. The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic release and then allowed to warm to room temperature to ensure completion.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of the target thioester.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood.

Materials:

-

Pivaloyl chloride (CAS: 3282-30-2)

-

2-Mercaptoethanol (CAS: 60-24-2)

-

Triethylamine (TEA), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reactant Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-mercaptoethanol (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM. Cool the flask to 0 °C in an ice bath.

-

Rationale: Using anhydrous conditions prevents hydrolysis of the pivaloyl chloride. TEA is added in slight excess to ensure complete reaction and neutralization of the HCl byproduct.

-

-

Acylation Reaction: Dissolve pivaloyl chloride (1.05 eq.) in a separate volume of anhydrous DCM and add it to the dropping funnel. Add the pivaloyl chloride solution dropwise to the stirring mercaptoethanol solution over 30-60 minutes, maintaining the internal temperature at 0 °C.

-

Rationale: Slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of unwanted side products.

-

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: Allowing the reaction to proceed at room temperature ensures it goes to completion. TLC is a rapid and effective method to confirm the consumption of the starting materials.

-

-

Aqueous Work-up: Once the reaction is complete, quench the mixture by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and brine (to reduce the solubility of organic material in the aqueous layer).

-

Rationale: This washing sequence effectively removes the triethylamine hydrochloride salt, excess base, and other water-soluble impurities.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Rationale: Removal of all water is essential before the final purification step.

-

-

Purification: Purify the crude oil via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate as a liquid.

-

Rationale: Column chromatography is the standard method for purifying non-volatile organic compounds, separating the target molecule from non-polar starting materials and polar impurities.

-

Analytical Characterization

Post-synthesis, rigorous analytical characterization is mandatory to confirm the identity, structure, and purity of the final compound.

| Analytical Technique | Expected Result / Observation | Purpose |

| ¹H NMR | Characteristic peaks corresponding to the tert-butyl group (singlet, ~1.3 ppm), and the two methylene groups (-S-CH₂- and -CH₂-OH), along with a peak for the hydroxyl proton. | Confirms the molecular structure and proton environment. |

| ¹³C NMR | Signals for the carbonyl carbon, the quaternary carbon of the tert-butyl group, and the distinct carbons of the hydroxyethyl chain. | Verifies the carbon skeleton of the molecule. |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ or [M+Na]⁺ should correspond to the calculated exact mass (162.0715 Da). | Confirms the molecular weight and formula. |

| Infrared (IR) Spectroscopy | A strong C=O stretching band for the thioester (~1690 cm⁻¹) and a broad O-H stretching band (~3400 cm⁻¹). | Identifies key functional groups present in the molecule. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak under appropriate conditions. | Assesses the purity of the final compound. |

Potential Applications in Drug Development and Research

While S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate is a building block, its structure is highly relevant to drug development. The thioester moiety is a key component in native chemical ligation, a powerful technique for synthesizing large peptides and small proteins.[2] The free hydroxyl group on this molecule provides a convenient handle for further functionalization.

Potential research directions include:

-

Linker Chemistry: The molecule can be used as a precursor for developing cleavable or non-cleavable linkers in antibody-drug conjugates (ADCs). The hydroxyl group can be derivatized to attach a payload, while the thioester could be part of the linkage mechanism.

-

Peptide Modification: It can be used to introduce a stable, sterically hindered pivaloyl group onto a cysteine residue in a peptide, potentially modulating its biological activity or stability.

-

Material Science: The dual functionality allows it to act as a monomer in the synthesis of specialized polymers with unique properties.

Conclusion

S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate is a valuable and versatile chemical intermediate with a molecular weight of 162.25 g/mol .[3][4][6] Its synthesis via the acylation of 2-mercaptoethanol is a robust and scalable process. The presence of both a thioester and a hydroxyl group within the same molecule provides significant opportunities for its application in advanced organic synthesis, medicinal chemistry, and materials science. This guide has provided the essential technical details and scientific rationale to empower researchers in their use of this compound.

References

-

Thioester - Wikipedia. [Link]

-

S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate | C7H14O2S | CID 9989559 - PubChem. [Link]

-

New Protocol for the Synthesis of S-Thioesters from Benzylic, Allylic and Tertiary Alcohols with Thioacetic Acid - PubMed. [Link]

-

Methods for the direct synthesis of thioesters from aldehydes: a focus review - ResearchGate. [Link]

-

A Shortcut to the Synthesis of Peptide Thioesters - PubMed. [Link]

-

CAS#:153121-88-1 | S-2-hydroxyethyl 2,2-dimethylpropanethioate | Chemsrc. [Link]

Sources

- 1. Thioester - Wikipedia [en.wikipedia.org]

- 2. A Shortcut to the Synthesis of Peptide Thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate | C7H14O2S | CID 9989559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. CAS#:153121-88-1 | S-2-hydroxyethyl 2,2-dimethylpropanethioate | Chemsrc [chemsrc.com]

- 6. clearsynth.com [clearsynth.com]

- 7. S-2-hydroxyethyl 2,2-dimethylpropanethioate | 153121-88-1 [chemicalbook.com]

- 8. S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate | 153121-88-1 [sigmaaldrich.com]

An In-depth Technical Guide to the Stability and Storage of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate

This document provides a comprehensive technical overview of the chemical stability, optimal storage conditions, and handling procedures for S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate (CAS No. 153121-88-1). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this guide synthesizes critical data to ensure the integrity and longevity of this compound in a laboratory setting.

Introduction and Physicochemical Profile

S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate is a bifunctional organic molecule featuring both a thioester and a primary alcohol functional group. This structure makes it a valuable intermediate in various synthetic applications. Understanding its inherent stability is paramount for its effective use, preventing the formation of impurities that could compromise experimental outcomes.

The compound is also known by several synonyms, including:

-

2,2-Dimethylpropanethioic acid S-(2-hydroxyethyl) ester

A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate

| Property | Value | Source(s) |

| CAS Number | 153121-88-1 | [1][2][3] |

| Molecular Formula | C₇H₁₄O₂S | [1][2][3] |

| Molecular Weight | 162.25 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 232.4 ± 23.0 °C (Predicted) | [1] |

| Density | 1.062 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 14.15 ± 0.10 (Predicted) | [1] |

Core Stability Profile and Degradation Pathways

The stability of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate is primarily influenced by its thioester linkage, which is susceptible to several degradation pathways. The presence of a hydroxyl group adds another layer of potential reactivity.

Hydrolytic Instability

The most significant degradation pathway for this molecule is hydrolysis. Thioesters, being analogs of esters, readily undergo hydrolysis in the presence of water to yield a carboxylic acid and a thiol.[4][5] This reaction can be catalyzed by both acids and bases.

-

Mechanism: The carbonyl carbon of the thioester is electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the C-S bond, releasing 2,2-dimethylpropanoic acid and 2-mercaptoethanol.

Oxidative Degradation

The sulfur atom in the thioester is susceptible to oxidation.[6] Common oxidizing agents can convert the thioether linkage into more oxidized forms, which alters the chemical properties of the molecule.

-

Potential Pathways:

-

Sulfoxide Formation: Mild oxidation can lead to the formation of the corresponding S-oxide.

-

Sulfone Formation: Stronger oxidation conditions can further oxidize the sulfur to a sulfone.[6]

-

Disulfide Formation: The thiol degradation product (2-mercaptoethanol) from hydrolysis is itself prone to oxidation, which can form 2-hydroxyethyl disulfide.[6]

-

Sources

- 1. S-2-hydroxyethyl 2,2-dimethylpropanethioate | 153121-88-1 [chemicalbook.com]

- 2. S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate | C7H14O2S | CID 9989559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS#:153121-88-1 | S-2-hydroxyethyl 2,2-dimethylpropanethioate | Chemsrc [chemsrc.com]

- 4. Thioester - Wikipedia [en.wikipedia.org]

- 5. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Aqueous Solubility of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview and a robust experimental framework for determining the aqueous solubility of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate, a thioester of potential interest in various scientific and pharmaceutical contexts. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of Aqueous Solubility

Aqueous solubility is a critical physicochemical parameter that governs the developability of a chemical entity for pharmaceutical or biotechnological applications. For a compound like S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate, understanding its behavior in aqueous environments is paramount for formulation development, predicting bioavailability, and designing relevant biological assays. Thioesters, while structurally similar to esters, possess distinct electronic properties that influence their reactivity and stability, making a dedicated solubility assessment essential.

This guide will delve into the theoretical underpinnings of thioester solubility, potential challenges such as hydrolytic degradation, and provide a detailed, self-validating experimental protocol to generate reliable and reproducible solubility data.

Theoretical Considerations for S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate Solubility

Before embarking on experimental measurements, it is crucial to understand the molecular characteristics of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate and the environmental factors that can influence its solubility.

Molecular Structure and Physicochemical Properties

S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate possesses a thioester linkage, a hydroxyl group, and a bulky tert-butyl group. These features dictate its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C7H14O2S | [1][2] |

| Molecular Weight | 162.25 g/mol | [1][2] |

| Calculated LogP | 1.28 - 1.4 | [1][2] |

| Topological Polar Surface Area | 62.6 Ų | [2][3] |

The positive LogP value suggests a degree of lipophilicity, which may limit its intrinsic aqueous solubility. The presence of a hydroxyl group, however, can participate in hydrogen bonding with water, potentially enhancing solubility compared to a non-hydroxylated analogue.

The Critical Role of pH and Hydrolytic Stability

A key consideration for thioesters is their susceptibility to hydrolysis, which is significantly influenced by pH.[4][5][6] The thioester bond can be cleaved through both acid- and base-catalyzed mechanisms, yielding 2,2-dimethylpropanethioic acid and 2-mercaptoethanol.[4]

This degradation is a critical factor to control during solubility experiments, as it can lead to an overestimation of the true solubility of the intact parent compound. Therefore, solubility assessments must be conducted under conditions that minimize hydrolysis or account for it analytically. Stability is generally greatest at neutral to slightly acidic pH.[7]

Experimental Design for Robust Solubility Determination

A well-designed experimental protocol is essential for generating trustworthy solubility data. The following sections outline a comprehensive approach, emphasizing self-validating systems.

Essential Materials and Instrumentation

-

Compound: S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate (ensure purity is characterized, e.g., by qNMR or HPLC).

-

Buffers: A range of aqueous buffers covering the desired pH range (e.g., phosphate, citrate, acetate). It is recommended to use buffers with known compositions and to verify the pH after preparation.

-

Solvents: HPLC-grade water, acetonitrile, and methanol.

-

Instrumentation:

Experimental Workflow: A Step-by-Step Protocol

The "shake-flask" method is a gold-standard technique for determining thermodynamic solubility.[8]

Protocol Details:

-

Buffer Preparation: Prepare a series of buffers (e.g., 50 mM phosphate buffer at pH 5.0, 7.4, and a citrate buffer at pH 3.0). Degas the buffers to remove dissolved gases that could affect stability.

-

Addition of Excess Compound: Add an excess amount of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate to a known volume of each buffer in separate vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed, followed by careful collection of the supernatant. Filtration can also be used, but care must be taken to avoid adsorption of the compound to the filter membrane.

-

Sample Preparation for Analysis: Accurately dilute a known volume of the supernatant with the HPLC mobile phase to bring the concentration within the linear range of the calibration curve.

-

Quantitative Analysis by HPLC:

-

Method Development: Develop a reverse-phase HPLC method capable of separating S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate from its potential hydrolysis products. A C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like 0.1% formic acid for good peak shape) is a good starting point.[9]

-

Calibration Curve: Prepare a series of standard solutions of the test compound of known concentrations and inject them into the HPLC to generate a calibration curve.

-

Sample Analysis: Inject the diluted supernatant and determine the concentration from the calibration curve.

-

-

Data Analysis: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Self-Validating System: Ensuring Data Integrity

To ensure the trustworthiness of the results, incorporate the following checks:

-

Stability Assessment: In parallel with the solubility experiment, monitor the concentration of the compound in a solution at a concentration below its solubility limit over the same time period. This will quantify the extent of degradation during the experiment.

-

Mass Balance: After the experiment, attempt to recover and quantify the undissolved solid to ensure that the initial amount of compound can be accounted for.

-

Multiple Time Points: Sample the supernatant at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise manner.

Table 1: Solubility of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate in Various Aqueous Buffers at 25°C

| Buffer System | pH | Solubility (µg/mL) | Solubility (mM) | Stability (% remaining after 48h) |

| 50 mM Citrate | 3.0 | [Experimental Value] | [Calculated Value] | [Experimental Value] |

| 50 mM Phosphate | 5.0 | [Experimental Value] | [Calculated Value] | [Experimental Value] |

| 50 mM Phosphate | 7.4 | [Experimental Value] | [Calculated Value] | [Experimental Value] |

The results should be interpreted in the context of the compound's stability. For instance, a higher apparent solubility at a high pH might be due to rapid degradation, which must be noted.

Conclusion

Determining the aqueous solubility of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate requires a carefully designed experimental approach that accounts for its potential for hydrolysis. By following the detailed protocol outlined in this guide, researchers and drug development professionals can generate reliable and reproducible solubility data. This information is fundamental for advancing the scientific understanding and potential applications of this compound.

References

-

Chemsrc. S-2-hydroxyethyl 2,2-dimethylpropanethioate. Available from: [Link]

-

PubChem. S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate. Available from: [Link]

-

Whitesides Research Group. The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Available from: [Link]

- Google Patents. Method for predicting the solubility of a buffer.

-

Stock, D., et al. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. Communications Earth & Environment. Available from: [Link]

-

ResearchGate. Kinetics of thioester exchange and hydrolysis in bulk aqueous solution. Available from: [Link]

-

Chemistry Stack Exchange. Stable thioesters in biological millieu? Available from: [Link]

-

PubMed Central. Stability of thioester intermediates in ubiquitin-like modifications. Available from: [Link]

-

Cheméo. Chemical Properties of 2-Hydroxyethyl-2',2'-dimethylpropionate (CAS 20267-19-0). Available from: [Link]

-

Smore. Solubility and Buffers. Available from: [Link]

-

Royal Society of Chemistry. Development of a spectrophotometric method for the measurement of thiols at trace levels. Available from: [Link]

-

YouTube. IE-2 I Ionic Equilibrium I How to find Solubility in buffer solution I Buffer I. Available from: [Link]

-

PubMed Central. Solubility vs Dissolution in Physiological Bicarbonate Buffer. Available from: [Link]

-

MDPI. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Available from: [Link]

-

PubMed Central. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. Available from: [Link]

-

PubMed Central. Insights into the Mechanism and Catalysis of Peptide Thioester Synthesis by Alkylselenols Provide a New Tool for Chemical Protein Synthesis. Available from: [Link]

-

Selected Methods of Analysis. Available from: [Link]

-

RSC Publishing. A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. Available from: [Link]

-

PubChem. S-(2-Hydroxyethyl) dipropylcarbamothioate. Available from: [Link]

Sources

- 1. CAS#:153121-88-1 | S-2-hydroxyethyl 2,2-dimethylpropanethioate | Chemsrc [chemsrc.com]

- 2. S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate | C7H14O2S | CID 9989559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. gmwgroup.harvard.edu [gmwgroup.harvard.edu]

- 5. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. lifechemicals.com [lifechemicals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Unraveling the Molecular Gambit: A Technical Guide to the Hypothesized Mechanism of Action of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate is a thioester of emerging interest within the landscape of molecular probes and therapeutic candidates. In the absence of direct empirical data on its mechanism of action, this technical guide synthesizes available evidence on structurally analogous compounds to propose a compelling and testable hypothesis: S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate functions as an inhibitor of the Cholesteryl Ester Transfer Protein (CETP). CETP is a pivotal player in lipid metabolism, mediating the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very-low-density and low-density lipoproteins (VLDL and LDL).[1][2][3][4] Inhibition of CETP is a therapeutic strategy aimed at elevating HDL cholesterol ("good cholesterol") and reducing LDL cholesterol ("bad cholesterol").[5] This guide will dissect the function of CETP, elaborate on the hypothesized inhibitory mechanism of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate, and provide a comprehensive roadmap for the experimental validation of this postulation.

The Central Role of CETP in Lipoprotein Dynamics

The Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein that plays a critical role in the intricate dance of lipoprotein metabolism.[3][6] It facilitates the heteroexchange of neutral lipids, primarily transferring cholesteryl esters from HDL particles to apolipoprotein B (apoB)-containing lipoproteins (VLDL and LDL) in exchange for triglycerides.[2][4] This process ultimately leads to a reduction in HDL cholesterol levels and an increase in LDL cholesterol levels.[7] Given the strong inverse correlation between HDL cholesterol levels and the risk of atherosclerotic cardiovascular disease, CETP has emerged as a significant therapeutic target.[8]

The inhibition of CETP is a promising strategy for remodeling the lipoprotein profile to be less atherogenic.[4] By blocking the transfer of cholesteryl esters away from HDL, CETP inhibitors can significantly increase the concentration of HDL cholesterol.[2][9] Concurrently, the reduced delivery of cholesteryl esters to VLDL and LDL can lead to a decrease in the levels of these pro-atherogenic lipoproteins.[9]

Caption: The role of CETP in lipid transfer and its inhibition.

A Postulated Mechanism: S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate as a CETP Inhibitor

While direct evidence is pending, the chemical architecture of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate shares key features with a known class of CETP inhibitors: the S-(2-(acylamino)phenyl) 2,2-dimethylpropanethioates.[10][11][12] This structural analogy forms the bedrock of our hypothesis. We propose that S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate directly engages with the CETP protein, thereby hindering its lipid transfer capabilities.

The proposed mechanism of inhibition likely involves the insertion of the lipophilic 2,2-dimethylpropanethioate moiety into the hydrophobic tunnel of the CETP protein.[13] This tunnel is the conduit through which lipids are shuttled between lipoproteins.[14] By occupying a critical space within this tunnel, the compound could act as a physical blockade, preventing the entry or transit of cholesteryl esters and triglycerides.

The S-(2-Hydroxyethyl) group may contribute to the binding affinity and specificity through hydrogen bonding interactions with amino acid residues lining the tunnel entrance or within the binding pocket. The thioester linkage itself is a critical functional group, potentially forming specific interactions with the protein that stabilize the inhibitor-CETP complex.

Foreseeable Consequences of CETP Inhibition

Should S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate indeed function as a CETP inhibitor, its biological effects would be a direct reflection of this molecular action. The anticipated downstream consequences are summarized in the table below:

| Parameter | Expected Change | Rationale |

| Plasma HDL-C Levels | Increase | Inhibition of cholesteryl ester transfer from HDL leads to an accumulation of cholesteryl esters in HDL particles, increasing their size and concentration.[9] |

| Plasma LDL-C Levels | Decrease | Reduced transfer of cholesteryl esters to VLDL, the precursor to LDL, diminishes the cholesterol content of LDL particles.[9] |

| Reverse Cholesterol Transport | Potentially Enhanced | By increasing HDL-C, the capacity for reverse cholesterol transport from peripheral tissues to the liver may be augmented.[6] |

| Atherosclerosis Progression | Potentially Reduced | The shift towards a less atherogenic lipoprotein profile (higher HDL-C, lower LDL-C) is hypothesized to slow the development of atherosclerotic plaques.[4] |

A Blueprint for Experimental Validation

The validation of this hypothesized mechanism requires a systematic and multi-faceted experimental approach. The following protocols are designed to rigorously test the direct interaction of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate with CETP and its functional consequences.

In Vitro CETP Activity Assay

This assay will directly measure the impact of the compound on the lipid transfer activity of CETP. A commercially available fluorescent substrate-based assay is a robust and high-throughput method for this purpose.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate in DMSO.

-

Reconstitute recombinant human CETP, donor particles (e.g., fluorescently labeled HDL), and acceptor particles (e.g., VLDL) in assay buffer as per the manufacturer's instructions.

-

-

Assay Procedure:

-

In a 96-well microplate, add assay buffer and serial dilutions of the test compound.

-

Add recombinant CETP to each well (except for negative controls).

-

Initiate the reaction by adding the donor and acceptor particles.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of CETP inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Caption: Workflow for the in vitro CETP activity assay.

Direct Binding Assays

To confirm a direct physical interaction between the compound and CETP, biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are recommended.

Surface Plasmon Resonance (SPR) Protocol:

-

Chip Preparation: Immobilize recombinant CETP onto a sensor chip.

-

Binding Analysis: Flow serial dilutions of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate over the chip surface.

-

Data Analysis: Measure the change in the refractive index upon binding to determine the association (kₐ) and dissociation (kₔ) rate constants, and calculate the equilibrium dissociation constant (Kₔ).

Cell-Based Cholesterol Efflux Assay

This assay assesses the functional impact of the compound on the ability of HDL to accept cholesterol from cells, a key step in reverse cholesterol transport.

Protocol:

-

Cell Culture: Culture macrophage-like cells (e.g., J774 or THP-1) and label them with a fluorescently tagged cholesterol analog.

-

Treatment: Treat the cells with the test compound in the presence of HDL as a cholesterol acceptor.

-

Quantification: Measure the amount of fluorescent cholesterol transferred from the cells to the media.

-

Analysis: Determine if the compound enhances the cholesterol efflux capacity of HDL, which would be an expected downstream effect of CETP inhibition.

Structure-Activity Relationship (SAR) Insights and Future Trajectories

The proposed mechanism opens avenues for rational drug design. Based on the structure of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate and the known SAR of other CETP inhibitors, several modifications could be explored to enhance potency and selectivity:

-

Modification of the 2,2-dimethylpropyl group: Altering the steric bulk and lipophilicity of this group could optimize its fit within the CETP binding pocket.

-

Substitution on the hydroxyethyl moiety: Introducing different functional groups could create additional interactions with the protein, potentially increasing binding affinity.

-

Replacement of the thioester linkage: While likely important for activity, exploring other bioisosteric linkers could modulate the compound's pharmacokinetic properties.

Conclusion

References

-

CETP inhibitor. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link].

- Barter, P. J., & Rye, K. A. (2012). Cholesteryl ester transfer protein (CETP) inhibitors. The British Journal of Cardiology, 19(Suppl 1), S24–S28.

- Maeda, K., Okamoto, H., & Shinkai, H. (2004). S-(2-(acylamino)phenyl) 2,2-dimethylpropanethioates as CETP inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(10), 2589–2591.

-

Cholesteryl ester transfer protein. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link].

- Tall, A. R. (1993). Role of cholesteryl ester transfer protein in reverse cholesterol transport. Current Opinion in Lipidology, 4(4), 279–285.

- Maeda, K., Okamoto, H., & Shinkai, H. (2000). bis(2-(Acylamino)phenyl) disulfides, 2-(acylamino)benzenethiols, and S-(2-(acylamino)phenyl) alkanethioates as novel inhibitors of cholesteryl ester transfer protein. Journal of Medicinal Chemistry, 43(21), 3966–3972.

- Tall, A. R., Rader, D. J., & Kastelein, J. J. (2018). The Trials and Tribulations of CETP Inhibitors. Arteriosclerosis, Thrombosis, and Vascular Biology, 38(4), 698–700.

- Barter, P. J., Brewer, H. B., Jr, Chapman, M. J., Hennekens, C. H., Rader, D. J., & Tall, A. R. (2003). Cholesteryl Ester Transfer Protein: A Novel Target for Raising High-Density Lipoprotein and Reducing Atherosclerosis. Arteriosclerosis, Thrombosis, and Vascular Biology, 23(2), 160–167.

- BenchChem. (2025). The Role of CETP Inhibitors in Modulating HDL and LDL Cholesterol: A Technical Overview. BenchChem.

- Liu, S., & Di, D. (2022). The cholesteryl ester transfer protein (CETP) raises cholesterol levels in the brain. Journal of Biological Chemistry, 298(10), 102431.

- Vaskova, E., Vaskova, J., & Vasko, L. (2022). Cholesteryl Ester Transfer Protein (CETP) Variations in Relation to Lipid Profiles and Cardiovascular Diseases: An Update. Current Medicinal Chemistry, 29(17), 2996–3008.

-

ChEMBL. (n.d.). Document: S-(2-(acylamino)phenyl) 2,2-dimethylpropanethioates as CETP inhibitors. (CHEMBL1137926). EMBL-EBI. Retrieved January 21, 2026, from [Link].

- Shinkai, H., et al. (2000). bis(2-(Acylamino)phenyl) disulfides, 2-(acylamino)benzenethiols, and S-(2-(acylamino)phenyl) alkanethioates as novel inhibitors of cholesteryl ester transfer protein. Journal of Medicinal Chemistry, 43(21), 3966-3972.

- Castilho, M. S., Guido, R. V., & Andricopulo, A. D. (2007). 2D Quantitative structure-activity relationship studies on a series of cholesteryl ester transfer protein inhibitors. Bioorganic & Medicinal Chemistry, 15(18), 6242–6252.

- Davidson, M. H. (2020). Cholesteryl ester transfer protein and its inhibitors. Journal of Clinical Lipidology, 14(5), 586–593.

-

ResearchGate. (n.d.). Chemical structures and lipophilicity of CETP inhibitors. Retrieved January 21, 2026, from [Link].

- Qiu, X., Mistry, A., Ammirati, M. J., Chrunyk, B. A., Clark, R. W., Cong, Y., ... & Gibbs, E. M. (2011). Crystal Structures of Cholesteryl Ester Transfer Protein in Complex with Inhibitors. Journal of Biological Chemistry, 286(47), 41011–41019.

- Liu, S., & Di, D. (2023). Structure-based mechanism and inhibition of cholesteryl ester transfer protein. Current Opinion in Lipidology, 34(2), 65–72.

- Vergeer, M., et al. (2021). Cholesteryl ester transfer protein inhibitors: from high-density lipoprotein cholesterol to low-density lipoprotein cholesterol lowering agents?. European Heart Journal, 42(43), 4434-4441.

Sources

- 1. CETP inhibitor - Wikipedia [en.wikipedia.org]

- 2. bjcardio.co.uk [bjcardio.co.uk]

- 3. Cholesteryl ester transfer protein - Wikipedia [en.wikipedia.org]

- 4. ahajournals.org [ahajournals.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Role of cholesteryl ester transfer protein in reverse cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cholesteryl Ester Transfer Protein (CETP) Variations in Relation to Lipid Profiles and Cardiovascular Diseases: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-based mechanism and inhibition of cholesteryl ester transfer protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Trials and Tribulations of CETP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. S-(2-(acylamino)phenyl) 2,2-dimethylpropanethioates as CETP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Document: S-(2-(acylamino)phenyl) 2,2-dimethylpropanethioates as CETP inhibitors. (CHEMBL1137926) - ChEMBL [ebi.ac.uk]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Cholesteryl ester transfer protein inhibitors: from high-density lipoprotein cholesterol to low-density lipoprotein cholesterol lowering agents? - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a foundational requirement. S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate (C₇H₁₄O₂S, Mol. Wt.: 162.25 g/mol ) is a small molecule featuring a thioester linkage and a primary alcohol. Understanding its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and quality control in any research or manufacturing context.

This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate. As experimental spectra for this specific compound are not widely published, this document leverages established principles of spectroscopy and predictive modeling to offer a detailed, expert-driven interpretation. The methodologies and rationales presented herein are designed to serve as a robust reference for researchers, scientists, and drug development professionals, enabling them to anticipate, interpret, and validate the spectral characteristics of this molecule.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides detailed information about the hydrogen environments within a molecule. For S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate, we anticipate four distinct signals in a standard deuterated solvent like Chloroform-d (CDCl₃). The prediction is based on the unique electronic environment of each proton set, influenced by shielding and deshielding effects from adjacent functional groups.

The causality behind these predictions lies in the electronegativity of neighboring atoms and the number of adjacent, non-equivalent protons. The sulfur atom in the thioester and the oxygen atom in the alcohol group are electronegative, causing a "deshielding" effect that shifts the signals of nearby protons downfield (to a higher ppm value)[1][2]. The splitting pattern, or multiplicity, is governed by the n+1 rule, where 'n' is the number of equivalent protons on adjacent carbons[1][3].

Table 1: Predicted ¹H NMR Data for S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Rationale |

| a : -C(CH ₃)₃ | 1.25 | 9H | Singlet (s) | These nine protons are chemically equivalent. The absence of adjacent protons results in a singlet. |

| b : -S-CH ₂- | 3.10 | 2H | Triplet (t) | These protons are adjacent to the -CH₂-OH group (2 protons). Following the n+1 rule (2+1=3), the signal is a triplet. The sulfur atom causes a downfield shift. |

| c : -CH ₂-OH | 3.75 | 2H | Triplet (t) | These protons are adjacent to the -S-CH₂- group (2 protons), resulting in a triplet. The highly electronegative oxygen atom causes a significant downfield shift compared to the other methylene group. |

| d : -OH | ~1.5 - 4.0 | 1H | Broad Singlet (br s) | The chemical shift is highly variable and depends on solvent, concentration, and temperature. Proton exchange often results in a broad signal with no observable coupling. |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule. In proton-decoupled mode, each unique carbon atom produces a single peak. The chemical shift is primarily influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it.

The thioester carbonyl carbon is significantly deshielded and appears at a very high chemical shift, a characteristic feature that is highly diagnostic for this functional group[4]. The carbons directly bonded to the electronegative sulfur and oxygen atoms are also shifted downfield relative to simple alkyl carbons.

Table 2: Predicted ¹³C NMR Data for S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| 1 : C =O | ~200 | The thioester carbonyl carbon is highly deshielded and appears far downfield, a characteristic signature. |

| 2 : -C (CH₃)₃ | ~47 | This is a quaternary carbon, and its chemical shift is influenced by the attached methyl groups and the carbonyl. |

| 3 : -C H₂-OH | ~61 | This carbon is bonded to a highly electronegative oxygen atom, causing a strong downfield shift. |

| 4 : -S-C H₂- | ~32 | This carbon is bonded to sulfur, which is less electronegative than oxygen, resulting in a smaller downfield shift compared to carbon 3. |

| 5 : -C(C H₃)₃ | ~27 | The three methyl carbons are equivalent and appear in the typical aliphatic region. |

Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For a small, relatively volatile molecule like this, Electron Ionization (EI) is a common and effective technique[5]. Under standard EI conditions (70 eV), the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation. The fragmentation pattern is a molecular fingerprint, dictated by the relative stability of the resulting fragment ions and neutral losses.

The core logic of fragmentation is that bonds will cleave to form the most stable possible cations and/or radicals[6][7]. In S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate, the C-S bond adjacent to the carbonyl group is susceptible to cleavage. This α-cleavage is highly favorable as it results in the formation of a resonance-stabilized acylium ion.

Table 3: Predicted Major Fragments in the EI Mass Spectrum

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

| 162 | [C₇H₁₄O₂S]⁺˙ | (Molecular Ion) |

| 131 | [M - CH₂OH]⁺ | •CH₂OH |

| 105 | [M - C(CH₃)₃]⁺ | •C(CH₃)₃ |

| 85 | [C(CH₃)₃CO]⁺ | •SCH₂CH₂OH |

| 57 | [C(CH₃)₃]⁺ | •COCH₂CH₂OH |

The pivaloyl cation (m/z 85) is predicted to be the base peak (the most abundant ion) due to the high stability of the tert-butyl cation and the resonance stabilization of the acylium ion. The tert-butyl cation (m/z 57 ) is also expected to be a prominent peak.

Caption: Standardized workflow for NMR spectroscopic analysis.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 0.1-1 mg/mL) in a volatile organic solvent (e.g., methanol, dichloromethane). High purity of the solvent is critical to avoid background interference.

-

-

Instrument Setup & Data Acquisition:

-

Sample Introduction: Introduce the sample into the ion source. For a pure, stable compound, a direct insertion probe can be used. If the sample is part of a mixture, it would first be separated using a Gas Chromatograph (GC).

-

Ionization: The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[5]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

-

-

Data Analysis:

Caption: Standardized workflow for EI-MS analysis.

Conclusion